molecular formula C9H7F3N2O B11730592 5-(Trifluoromethyl)benzoxazole-2-methanamine CAS No. 944897-53-4

5-(Trifluoromethyl)benzoxazole-2-methanamine

Cat. No.: B11730592
CAS No.: 944897-53-4
M. Wt: 216.16 g/mol
InChI Key: XSHLRKWXPLTSOE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzoxazole-2-methanamine is a chemical compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzoxazole-2-methanamine typically involves the condensation of 2-aminophenol with a trifluoromethyl-substituted aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring . The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzoxazole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

5-(Trifluoromethyl)benzoxazole-2-methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzoxazole-2-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)benzoxazole-2-methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

944897-53-4

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4,13H2

InChI Key

XSHLRKWXPLTSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CN

Origin of Product

United States

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